molecular formula C21H24N2O2 B4717198 3-[4-(2,3,5-trimethylphenoxy)butyl]-4(3H)-quinazolinone

3-[4-(2,3,5-trimethylphenoxy)butyl]-4(3H)-quinazolinone

Cat. No.: B4717198
M. Wt: 336.4 g/mol
InChI Key: IYAGTVNHSHBBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2,3,5-trimethylphenoxy)butyl]-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 2,3,5-trimethylphenoxybutyl substituent, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,3,5-trimethylphenoxy)butyl]-4(3H)-quinazolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the 2,3,5-Trimethylphenoxybutyl Group: The 2,3,5-trimethylphenoxybutyl group can be introduced via nucleophilic substitution reactions. For example, 2,3,5-trimethylphenol can be reacted with 1,4-dibromobutane to form 4-(2,3,5-trimethylphenoxy)butyl bromide, which can then be coupled with the quinazolinone core using a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,3,5-trimethylphenoxy)butyl]-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the phenoxy or quinazolinone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 3-[4-(2,3,5-trimethylphenoxy)butyl]-4(3H)-quinazolinone is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(2,3,5-Trimethylphenoxy)butyl]morpholine: Similar structure with a morpholine ring instead of a quinazolinone core.

    3-Methoxy-4-[4-(2,3,5-trimethylphenoxy)butoxy]benzaldehyde: Contains a benzaldehyde moiety instead of a quinazolinone core.

Uniqueness

3-[4-(2,3,5-trimethylphenoxy)butyl]-4(3H)-quinazolinone is unique due to its specific combination of a quinazolinone core and a 2,3,5-trimethylphenoxybutyl substituent. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-[4-(2,3,5-trimethylphenoxy)butyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-15-12-16(2)17(3)20(13-15)25-11-7-6-10-23-14-22-19-9-5-4-8-18(19)21(23)24/h4-5,8-9,12-14H,6-7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAGTVNHSHBBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCCCCN2C=NC3=CC=CC=C3C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(2,3,5-trimethylphenoxy)butyl]-4(3H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
3-[4-(2,3,5-trimethylphenoxy)butyl]-4(3H)-quinazolinone
Reactant of Route 3
Reactant of Route 3
3-[4-(2,3,5-trimethylphenoxy)butyl]-4(3H)-quinazolinone
Reactant of Route 4
Reactant of Route 4
3-[4-(2,3,5-trimethylphenoxy)butyl]-4(3H)-quinazolinone
Reactant of Route 5
Reactant of Route 5
3-[4-(2,3,5-trimethylphenoxy)butyl]-4(3H)-quinazolinone
Reactant of Route 6
Reactant of Route 6
3-[4-(2,3,5-trimethylphenoxy)butyl]-4(3H)-quinazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.